molecular formula C11H11FN2 B13329464 3-(azetidin-3-yl)-6-fluoro-1H-indole

3-(azetidin-3-yl)-6-fluoro-1H-indole

Cat. No.: B13329464
M. Wt: 190.22 g/mol
InChI Key: SIIKKROWVJPDET-UHFFFAOYSA-N
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Description

3-(azetidin-3-yl)-6-fluoro-1H-indole is a heterocyclic compound that features both an azetidine ring and an indole ring. The presence of a fluorine atom at the 6-position of the indole ring adds unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of the Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by aza-Michael addition to introduce the indole ring . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or DMF (dimethylformamide).

Industrial Production Methods

For industrial production, the synthesis of 3-(azetidin-3-yl)-6-fluoro-1H-indole can be scaled up using continuous flow reactors to ensure consistent quality and yield. Green chemistry principles are often applied to minimize the use of hazardous reagents and to improve the overall sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-(azetidin-3-yl)-6-fluoro-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield fully saturated compounds .

Scientific Research Applications

3-(azetidin-3-yl)-6-fluoro-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(azetidin-3-yl)-6-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or the modulation of receptor activity, which is crucial for its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the azetidine ring and the fluorine-substituted indole ring in 3-(azetidin-3-yl)-6-fluoro-1H-indole provides it with distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C11H11FN2

Molecular Weight

190.22 g/mol

IUPAC Name

3-(azetidin-3-yl)-6-fluoro-1H-indole

InChI

InChI=1S/C11H11FN2/c12-8-1-2-9-10(7-4-13-5-7)6-14-11(9)3-8/h1-3,6-7,13-14H,4-5H2

InChI Key

SIIKKROWVJPDET-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CNC3=C2C=CC(=C3)F

Origin of Product

United States

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